2-Bromo-6-(trifluoromethoxy)benzoic acid
Overview
Description
2-Bromo-6-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4BrF3O3 and its molecular weight is 285.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
2-Bromo-6-(trifluoromethoxy)benzoic acid has been explored for its applications in the synthesis of various organic compounds. Schlosser and Castagnetti (2001) investigated the treatment of related compounds with lithium diisopropylamide, leading to the generation of different phenyllithium intermediates. These intermediates were then used to synthesize new organic compounds, showcasing the role of this compound in organic synthesis (Schlosser & Castagnetti, 2001).
Larvicidal Activity
In the field of entomology, Santhanalakshmi et al. (2022) synthesized a series of compounds from this compound, which were evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. This highlights the potential use of this compound in developing new pest control agents (Santhanalakshmi et al., 2022).
Radiochemical Applications
The compound's utility extends to radiochemistry as well. Mertens, Boumon, and Steegmans (2001) used a related compound, 2-Bromo-phloretinic acid, as a precursor in the radiosynthesis of radioiodophloretinic acid, which indicates the potential application of this compound in radiochemical syntheses (Mertens, Boumon, & Steegmans, 2001).
Polymer Science
In polymer science, Kharas et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes derived from benzoic acids, which could include derivatives of this compound. This suggests its role in the development of new polymeric materials (Kharas et al., 2020).
Supramolecular Chemistry
In the field of supramolecular chemistry, Carter and Cahill (2015) reported the use of bromo-substituted benzoic acids, which could potentially include this compound, in the synthesis of compounds containing the UO2+ cation. This points towards its use in the study of uranyl assembly in the solid state (Carter & Cahill, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUHYSGAOIGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455544 | |
Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403646-46-8 | |
Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403646-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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